3-fluoro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide
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Overview
Description
3-FLUORO-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]BENZOHYDRAZIDE is a synthetic organic compound characterized by the presence of a fluorine atom, a cyclohexylidene group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]BENZOHYDRAZIDE typically involves the reaction of 3-fluorobenzohydrazide with 4-(tert-pentyl)cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 3-FLUORO-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]BENZOHYDRAZIDE may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The fluorine atom or other substituents in the compound can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-FLUORO-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]BENZOHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-FLUORO-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-(TERT-PENTYL)ANILINE: A structurally related compound with similar applications in organic synthesis and medicinal chemistry.
3-FLUOROBENZOHYDRAZIDE: Shares the benzohydrazide moiety and is used in similar research contexts.
Uniqueness
3-FLUORO-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]BENZOHYDRAZIDE is unique due to the presence of both the fluorine atom and the cyclohexylidene group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C18H25FN2O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-fluoro-N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]benzamide |
InChI |
InChI=1S/C18H25FN2O/c1-4-18(2,3)14-8-10-16(11-9-14)20-21-17(22)13-6-5-7-15(19)12-13/h5-7,12,14H,4,8-11H2,1-3H3,(H,21,22) |
InChI Key |
IHXUKYANWKFUGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(=NNC(=O)C2=CC(=CC=C2)F)CC1 |
Origin of Product |
United States |
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